molecular formula C10H16N2O5 B14442075 Thymidine, 5,6-dihydro-, (5R)- CAS No. 78216-59-8

Thymidine, 5,6-dihydro-, (5R)-

Katalognummer: B14442075
CAS-Nummer: 78216-59-8
Molekulargewicht: 244.24 g/mol
InChI-Schlüssel: FEYHMSUYKIMUAL-ULAWRXDQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Thymidine, 5,6-dihydro-, (5R)- is a useful research compound. Its molecular formula is C10H16N2O5 and its molecular weight is 244.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thymidine, 5,6-dihydro-, (5R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thymidine, 5,6-dihydro-, (5R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

78216-59-8

Molekularformel

C10H16N2O5

Molekulargewicht

244.24 g/mol

IUPAC-Name

(5R)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H16N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h5-8,13-14H,2-4H2,1H3,(H,11,15,16)/t5-,6+,7-,8-/m1/s1

InChI-Schlüssel

FEYHMSUYKIMUAL-ULAWRXDQSA-N

Isomerische SMILES

C[C@@H]1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O

Kanonische SMILES

CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Herkunft des Produkts

United States
Foundational & Exploratory

(5R)-5,6-dihydrothymidine oxidative DNA damage pathway

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the (5R)-5,6-dihydrothymidine Oxidative DNA Damage Pathway

Abstract

Oxidative stress is a constant threat to genomic integrity, generating a myriad of DNA lesions that, if left unrepaired, can lead to mutations, cellular dysfunction, and disease. Among these lesions, 5,6-dihydrothymidine (DHT), particularly the (5R) stereoisomer, is a significant product of thymine saturation resulting from ionizing radiation and attack by reactive oxygen species (ROS).[1][2] While not as overtly mutagenic as other lesions in isolation, DHT's persistence and its role within complex, clustered damage sites present a formidable challenge to cellular repair machinery.[3][4][5] This guide provides a comprehensive technical overview of the , from its chemical origins to its biological consequences and the sophisticated enzymatic systems evolved to manage it. We will delve into the mechanistic intricacies of the Base Excision Repair (BER) pathway responsible for its removal, explore the analytical methodologies for its detection, and provide field-proven protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking to understand and target the pathways governing the repair of this subtle yet significant form of DNA damage.

The Genesis of 5,6-dihydrothymidine: A Signature of Oxidative Damage

The thymine base in DNA is susceptible to attack by free radicals, primarily at its C5-C6 double bond. This bond's saturation leads to the formation of 5,6-dihydrothymidine. This process is a hallmark of damage from two primary sources:

  • Ionizing Radiation: High-energy radiation, such as gamma rays, generates hydroxyl radicals and solvated electrons that react readily with DNA bases. Under anoxic (low oxygen) conditions, the addition of a hydrogen atom across the C5-C6 double bond is a major pathway, producing DHT.[1][6]

  • Endogenous Reactive Oxygen Species (ROS): Normal cellular metabolism produces ROS as byproducts. These species can attack DNA, leading to a similar spectrum of oxidative lesions, including DHT.[2][7]

The reduction of the C5-C6 double bond eliminates the planarity of the pyrimidine ring, introducing a structural perturbation into the DNA helix. This alteration, while less distorting than bulky adducts, is sufficient to be recognized by the cell's DNA repair surveillance systems.

cluster_formation Formation of 5,6-Dihydrothymidine (DHT) cluster_consequence Structural Consequence Thymine Thymine (in DNA duplex) DHT (5R)-5,6-Dihydrothymidine (Saturated C5-C6 bond) Thymine->DHT Reduction ROS Reactive Oxygen Species (ROS) or Ionizing Radiation (H⋅) ROS->Thymine Radical Attack Consequence Loss of Ring Planarity & Minor Helix Distortion DHT->Consequence

Caption: Formation of 5,6-dihydrothymidine via radical attack on the thymine base.

The Primary Defense: Base Excision Repair (BER)

The cell's principal mechanism for correcting small, non-helix-distorting base lesions like DHT is the Base Excision Repair (BER) pathway.[8] This multi-enzyme, sequential process ensures the precise removal of the damaged base and restoration of the original DNA sequence. The repair of DHT is a classic example of the "short-patch" BER sub-pathway, though circumstances can necessitate a shift to "long-patch" repair.[4][5]

Step 1: Recognition and Excision by DNA Glycosylases

The pathway is initiated by a DNA glycosylase that scans the DNA for damage. Upon encountering a DHT lesion, the enzyme flips the modified base out of the DNA helix and into its active site.[9][10] It then catalyzes the cleavage of the N-glycosidic bond, excising the DHT base and leaving behind an apurinic/apyrimidinic (AP) site, also known as an abasic site.

The primary enzymes responsible for recognizing and removing oxidized pyrimidines like DHT are the Nei-like (NEIL) DNA glycosylases, specifically NEIL1 and NEIL2 .[11][12][13] These are bifunctional glycosylases, meaning they possess both glycosylase and AP-lyase activity.

  • Expertise Insight: The choice between NEIL1 and NEIL2 is not random; it is context-dependent. NEIL1 is predominantly active during the S-phase, suggesting a role in clearing lesions ahead of the replication fork, while NEIL2 is associated with transcription-coupled repair, acting on the transcribed strand of active genes.[12][13] This division of labor ensures that DHT lesions are addressed throughout the cell cycle and in different genomic contexts.

Step 2 & 3: AP Site Incision and End Processing

Once the AP site is created, it is a cytotoxic and mutagenic intermediate that must be processed swiftly.

  • APE1 Incision: The major human AP endonuclease, APE1 , cleaves the phosphodiester backbone 5' to the AP site, generating a 3'-hydroxyl (3'-OH) group and a 5'-deoxyribosephosphate (5'-dRP) moiety.[14] This is the canonical step in BER.

  • Pol β Action: DNA Polymerase β (Pol β) is a crucial multi-functional enzyme in BER. It uses its dRP-lyase activity to remove the 5'-dRP group. Subsequently, its polymerase activity fills the one-nucleotide gap by inserting a new thymine nucleotide opposite the adenine on the complementary strand.[3][4]

Step 4: Ligation and Restoration

The final step is to seal the remaining nick in the DNA backbone. This is accomplished by the DNA Ligase III/XRCC1 complex . XRCC1 acts as a scaffold protein, coordinating the activities of Pol β and Ligase III to ensure the efficient and orderly completion of the repair process.[4][5]

cluster_ber Base Excision Repair (BER) of DHT Start DNA with (5R)-DHT Lesion Step1 1. Glycosylase Action (NEIL1/NEIL2) Start->Step1 Product1 DHT base excised AP Site created Step1->Product1 Cleaves N-glycosidic bond Step2 2. AP Endonuclease Action (APE1) Product1->Step2 Product2 5' Incision 3'-OH and 5'-dRP termini Step2->Product2 Cleaves phosphodiester backbone Step3 3. Polymerase & Lyase Action (DNA Pol β) Product2->Step3 Product3 5'-dRP removed Gap filled with T Step3->Product3 Removes dRP & inserts correct base Step4 4. Ligation (Ligase III / XRCC1) Product3->Step4 End Repaired DNA Step4->End Seals nick

Caption: The sequential enzymatic steps of the Base Excision Repair pathway for DHT.

Biological Consequences: The Danger of Clustered Damage

While an isolated DHT lesion is efficiently repaired and considered to be of low mutagenicity and cytotoxicity[3], its biological significance escalates dramatically when it occurs as part of a clustered DNA damage site . Ionizing radiation is particularly adept at creating these complex lesions, where two or more damages (base lesions, AP sites, or strand breaks) are induced within one or two helical turns of the DNA.[2]

A persistent DHT lesion within such a cluster can severely impede the repair of a nearby lesion on the opposite strand, such as an AP site or a single-strand break (SSB).[2][4][5]

  • Mechanism of Impairment: The presence of DHT has been shown to particularly impair the DNA synthesis and ligation steps of BER, catalyzed by Pol β and DNA ligase, respectively.[4][5] This creates a "logjam" in the repair process.

  • Shift to Long-Patch BER: The stalled repair complex can lead to a greater reliance on the long-patch BER pathway, an alternative sub-pathway that replaces a longer stretch of 2-10 nucleotides.[2][5]

  • Formation of Double-Strand Breaks (DSBs): The most severe consequence of inefficiently repaired clustered damage is its potential conversion into a DNA double-strand break (DSB). If two single-strand breaks on opposite strands are in close proximity, a DSB can form, which is one of the most cytotoxic forms of DNA damage.

This "damage amplification," where a relatively benign lesion contributes to the formation of a much more severe one, underscores the importance of understanding the context in which DNA damage occurs.

Analytical & Experimental Methodologies

Studying the DHT pathway requires robust methods for both creating the lesion in a controlled manner and quantifying its presence in biological samples.

Synthesis of DHT-Containing Oligonucleotides

To perform in vitro repair assays or structural studies, researchers need synthetic DNA fragments containing a DHT lesion at a specific position. However, the DHT base is unstable under the standard deprotection conditions used in oligonucleotide synthesis.[1]

  • Causality in Synthesis: This instability necessitates the development of specialized phosphoramidite chemistry using alternative amino protecting groups for the standard DNA bases that can be removed under milder conditions, preserving the integrity of the DHT lesion.[1][6] The successful incorporation and purification of these modified oligonucleotides can be verified by mass spectrometry.[1]

Quantification of 5,6-dihydrothymidine

Accurate quantification of DHT is essential for assessing DNA damage levels in response to radiation or oxidative stress. The gold-standard technique is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[15][16]

ParameterHPLC with UV DetectionHPLC-MS/MS
Selectivity Good, but susceptible to co-eluting matrix components.Excellent, mass-based detection provides definitive identification.[17]
Sensitivity (LOQ) Higher (ng/mL range).Significantly lower (pg/mL to low ng/mL range).[17]
Throughput Generally lower.Potentially higher with optimized methods.[17]
Justification HPLC-MS/MS is the superior choice for its unparalleled selectivity and sensitivity, which are critical for detecting the low levels of DHT typically found in biological DNA samples. The Multiple Reaction Monitoring (MRM) scan mode provides two levels of mass filtering, virtually eliminating interferences and ensuring that the quantified signal is unequivocally from DHT.[18]
Table 1: Comparison of Analytical Methods for DHT Quantification.

Experimental Protocols

Protocol 1: Quantification of DHT in DNA via HPLC-MS/MS

This protocol provides a validated workflow for the sensitive detection of DHT from cellular DNA.

1. DNA Extraction & Purification: a. Extract genomic DNA from cell or tissue samples using a high-purity commercial kit (e.g., Qiagen Gentra Puregene). b. Self-Validating Step: Assess DNA purity and concentration using UV spectrophotometry (A260/A280 ratio should be ~1.8).

2. Enzymatic Hydrolysis to Nucleosides: a. To 20-50 µg of purified DNA, add nuclease P1 (2 Units) in a buffer of 30 mM sodium acetate, 10 mM zinc sulfate, pH 5.3. b. Incubate at 37°C for 2 hours. This degrades the DNA into deoxynucleoside 5'-monophosphates. c. Add alkaline phosphatase (2 Units) and an appropriate buffer (e.g., 50 mM Tris, pH 8.0). d. Incubate at 37°C for another 2 hours. This dephosphorylates the nucleotides to deoxynucleosides. e. Rationale: Complete enzymatic digestion to the nucleoside level is critical for accurate quantification and compatibility with the LC-MS/MS system.

3. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended): a. For low-abundance samples, use a C18 SPE cartridge to desalt and concentrate the nucleoside mixture. b. Condition the cartridge with methanol, then equilibrate with water. c. Load the sample, wash with water, and elute the nucleosides with 50% methanol. d. Dry the eluate under vacuum and reconstitute in mobile phase. e. Rationale: SPE removes salts and polar impurities that can cause ion suppression in the mass spectrometer, thereby improving sensitivity and reproducibility.

4. HPLC-MS/MS Analysis: a. HPLC System: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size). b. Mobile Phase: Gradient elution using (A) Water + 0.1% formic acid and (B) Acetonitrile + 0.1% formic acid. c. Mass Spectrometer: A triple quadrupole instrument operating in positive electrospray ionization (ESI+) mode. d. MRM Transitions: Monitor the specific precursor-to-product ion transition for DHT (e.g., m/z 245.1 -> 129.1) and an internal standard. e. Self-Validating Step: Generate a standard curve using a synthetic (5R)-5,6-dihydrothymidine standard to ensure accurate quantification.[19]

cluster_workflow Workflow: LC-MS/MS Quantification of DHT Start Cell/Tissue Sample Step1 Genomic DNA Extraction Start->Step1 Step2 Enzymatic Digestion (Nuclease P1 & Alk Phos) Step1->Step2 Product2 Nucleoside Mixture Step2->Product2 Step3 Solid-Phase Extraction (Cleanup & Concentration) Product2->Step3 Step4 LC-MS/MS Analysis (MRM Mode) Step3->Step4 End Quantified DHT Level Step4->End

Caption: Experimental workflow for the quantification of DHT in biological samples.

Protocol 2: In Vitro Base Excision Repair Assay

This assay assesses the ability of cell extracts or purified enzymes to repair a DHT-containing DNA substrate.

1. Substrate Preparation: a. Synthesize or purchase a 30-40 base pair oligonucleotide containing a single (5R)-DHT lesion at a defined position. b. Synthesize a complementary strand. c. 5'-end label the damaged strand with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP. d. Anneal the labeled and unlabeled strands to form a duplex DNA substrate. Purify the duplex from unincorporated label.

2. Repair Reaction: a. Prepare a reaction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.5 mg/ml BSA). b. In a 10 µL reaction volume, combine the buffer, 100 fmol of the ³²P-labeled DHT substrate, and the repair source (e.g., 5-10 µg of whole-cell extract or purified NEIL1, APE1, Pol β, Ligase III). c. For a complete repair reaction, include all four dNTPs (100 µM) and ATP (1 mM). d. Incubate at 37°C for a defined time course (e.g., 0, 5, 15, 30, 60 minutes). e. Rationale: Including a time course allows for the analysis of repair kinetics and the identification of repair intermediates.

3. Product Analysis: a. Stop the reaction by adding loading buffer (95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol). b. Heat the samples at 95°C for 5 minutes to denature the DNA. c. Separate the reaction products on a 20% denaturing polyacrylamide gel (containing 7M urea). d. Visualize the radiolabeled DNA fragments using a phosphorimager. e. Self-Validating Step: The appearance of a shorter fragment indicates successful glycosylase/lyase activity, and the restoration of the full-length product indicates complete repair (ligation). The size of the intermediate fragments provides mechanistic insight into the enzymes involved.

Conclusion

The (5R)-5,6-dihydrothymidine pathway represents a critical facet of the cellular response to oxidative DNA damage. While the lesion itself is relatively benign, its ability to disrupt the repair of more complex, clustered damage highlights a sophisticated challenge to genome stability, particularly in the context of radiotherapy and endogenous oxidative stress. The Base Excision Repair pathway, orchestrated by a suite of highly specific enzymes, provides a robust defense. A deep, mechanistic understanding of this pathway, facilitated by the advanced analytical and experimental protocols detailed herein, is paramount for researchers in oncology, radiobiology, and aging. Future work aimed at modulating the efficiency of these repair enzymes could offer novel therapeutic strategies for either sensitizing cancer cells to treatment or protecting healthy tissues from oxidative insults.

References

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  • Schulhof, J. C., Molko, D., & Teoule, R. (1988). Synthesis of DNA fragments containing 5,6-dihydrothymine, a major product of thymine gamma radiolysis. Nucleic Acids Research, 16(1), 319-326. [Link][6]

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  • Hegde, M. L., Hazra, T. K., & Mitra, S. (2020). DNA glycosylase NEIL2 functions in multiple cellular processes. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 821, 111685. [Link][12]

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  • Schomacher, L., Han, D., & Leonhardt, H. (2019). NEIL1 and NEIL2 DNA glycosylases protect neural crest development against mitochondrial oxidative stress. eLife, 8, e48348. [Link]

  • Hanna, B. M. F., Michel, M., Helleday, T., & Mortusewicz, O. (2021). NEIL1 and NEIL2 are recruited as potential backup for OGG1 upon OGG1 depletion or inhibition by TH5487. International Journal of Molecular Sciences, 22(9), 4542. [Link]

  • Brooks, P. J., & Wistort, R. A. (2019). Computational investigations on target-site searching and recognition mechanisms by thymine DNA glycosylase during DNA repair process. International Journal of Molecular Sciences, 20(18), 4575. [Link]

  • Fujiwara, T., & Murata, M. (2024). [Development of a sensitive method for the quantification of 5,6-dihydrothymidine in DNA induced by gamma-irradiation below 0.1 kGy]. RADIOISOTOPES, 73(1), 35-46. [Link][15]

  • Al-Hilfi, A., Castellanos Franco, E. A., Grady, C. J., & Gilad, A. (2022). Biocatalytic Construction of a Chemical Exchange Saturation Transfer Magnetic Resonance Imaging Nucleoside Probe: Synthesis and Evaluation of 5‐Methyl‐5,6‐Dihydrothymidine. ChemBioChem, 23(15), e202200230. Available from ResearchGate. [Link]

  • Hanna, B. M. F., Michel, M., Helleday, T., & Mortusewicz, O. (2021). NEIL1 and NEIL2 are recruited as potential backup for OGG1 upon OGG1 depletion or inhibition by TH5487. White Rose Research Online. [Link]

  • Chatgilialoglu, C., & O'Neill, P. (2001). The reaction pathways leading to 5,6-dihydrothymine, DHThy, and 5,6-dihydrouracil, DHUra, starting from the respective one-electron reduced pyrimidines, Thy−• and Cyt−•. International Journal of Radiation Biology, 77(10), 1073-1081. Available from ResearchGate. [Link]

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  • Jansen, G., & Peters, G. J. (2024). Novel mass spectrometry-based assay for thymidylate synthase activity. Nucleosides, Nucleotides & Nucleic Acids, 43(4), 745-754. [Link]

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  • Greenberg, M. M. (1998). The effects of 5R-5,6-dihydro-5-hydroxythymidine on duplex DNA stability and structure. Nucleosides & Nucleotides, 17(9-11), 1735-1744. [Link]

  • DNAmod Database. (2020). 5,6-dihydrothymine. [Link]

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An In-depth Technical Guide on the Effects of (5R)-5,6-dihydrothymidine on DNA Replication Processes

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(5R)-5,6-dihydrothymidine, a modified pyrimidine nucleoside, represents a class of compounds with the potential to influence the fidelity and efficiency of DNA replication. As a structural analog of thymidine, its presence can introduce perturbations to the intricate molecular machinery responsible for duplicating the genome. This technical guide provides a comprehensive overview of the hypothesized mechanisms by which (5R)-5,6-dihydrothymidine may affect DNA replication, drawing parallels from studies on structurally related dihydrothymidine lesions. We present detailed experimental protocols for researchers, scientists, and drug development professionals to investigate these effects, focusing on cell viability, DNA synthesis, cell cycle progression, and DNA damage responses. This document is intended to serve as a foundational resource for designing and executing robust experimental strategies to elucidate the precise role of (5R)-5,6-dihydrothymidine in the context of DNA replication and its potential as a therapeutic agent.

Introduction: The Significance of Thymidine Analogs in DNA Replication

DNA replication is a fundamental biological process that ensures the faithful transmission of genetic information across cell generations. The accuracy of this process is paramount, and cells have evolved complex mechanisms to maintain genomic integrity. Nucleoside analogs, which are structurally similar to the natural building blocks of DNA, can interfere with this process and have been a cornerstone in the development of antiviral and anticancer therapies.[1][2]

(5R)-5,6-dihydrothymidine is a thymidine analog characterized by the saturation of the 5,6-double bond in the pyrimidine ring. This modification, while seemingly subtle, can have profound effects on the structure and function of DNA. The saturation of this bond alters the planarity of the base, which can in turn affect base stacking interactions and the overall conformation of the DNA duplex.[3][4][5] This guide will explore the potential consequences of these structural changes on DNA replication.

Hypothesized Mechanism of Action: How (5R)-5,6-dihydrothymidine May Disrupt DNA Replication

Based on studies of related dihydrothymidine lesions, we can postulate several mechanisms through which (5R)-5,6-dihydrothymidine may impact DNA replication. It is important to note that these are hypothesized effects that require experimental validation.

Inhibition of DNA Polymerase Activity

The altered geometry of the dihydropyrimidine ring in (5R)-5,6-dihydrothymidine could sterically hinder its accommodation within the active site of DNA polymerases. Computational studies and in vitro experiments on similar lesions suggest that the C5-methyl group in a pseudoaxial orientation can disrupt base stacking and inhibit the extension of the primer strand by DNA polymerase.[3][6][7] This could lead to stalling of the replication fork, a potent trigger for cell cycle arrest and apoptosis.[2]

Destabilization of the DNA Duplex

The non-planar conformation of the dihydrothymidine ring is predicted to destabilize the DNA double helix.[3][4][5] UV melting studies on oligonucleotides containing a similar lesion, 5R-5,6-dihydro-5-hydroxythymidine, have shown a decrease in the melting temperature (Tm) of the duplex, indicating reduced stability.[3][4][5] This localized destabilization could be recognized by DNA repair machinery or could impede the processivity of the replication complex.

Induction of DNA Damage and Repair Responses

The presence of an abnormal base within the DNA can be interpreted by the cell as damage. This can trigger various DNA repair pathways, such as base excision repair (BER).[8][9] However, studies on 5,6-dihydrothymine have shown that it can impair the efficiency of BER when present in clustered DNA damage, potentially leading to the persistence of lesions and genomic instability.[10][11] Furthermore, the stalling of replication forks caused by the presence of the analog can lead to the formation of double-strand breaks (DSBs), a severe form of DNA damage.[12]

Experimental Protocols for Investigating the Effects of (5R)-5,6-dihydrothymidine

To empirically test the hypothesized mechanisms, a series of well-established cellular and molecular biology assays can be employed. The following protocols provide a detailed, step-by-step guide for researchers.

Assessment of Cell Viability and Proliferation

A fundamental first step is to determine the cytotoxic and cytostatic effects of (5R)-5,6-dihydrothymidine.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[13][14]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of (5R)-5,6-dihydrothymidine for 24, 48, and 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[15][16][17]

The EdU assay directly measures DNA synthesis, providing a more specific measure of cell proliferation than metabolic assays.[18]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with (5R)-5,6-dihydrothymidine as described for the MTT assay.

  • EdU Labeling: Two hours before the end of the treatment period, add 10 µM EdU to the cell culture medium.

  • Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.

  • Click-iT® Reaction: Perform the Click-iT® reaction according to the manufacturer's protocol to fluorescently label the incorporated EdU.

  • DNA Staining: Counterstain the nuclei with Hoechst 33342.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the percentage of EdU-positive cells.

Cell Cycle Analysis via Flow Cytometry

To determine if (5R)-5,6-dihydrothymidine induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is the gold standard method.[9][19]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of (5R)-5,6-dihydrothymidine for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Assessment of DNA Damage

The induction of DNA double-strand breaks can be quantified by detecting the phosphorylation of histone H2A.X at serine 139 (γH2AX).[12]

Protocol:

  • Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and treat with (5R)-5,6-dihydrothymidine for various time points (e.g., 6, 12, 24 hours).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.25% Triton X-100.

    • Block with 1% BSA.

    • Incubate with a primary antibody against γH2AX.

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips with a mounting medium containing DAPI.

  • Microscopy and Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus.

Data Interpretation and Expected Outcomes

The following table summarizes the potential outcomes of the described experiments and their interpretations in the context of the hypothesized mechanisms of action.

Experiment Potential Outcome with (5R)-5,6-dihydrothymidine Treatment Interpretation
MTT Assay Dose- and time-dependent decrease in cell viability (decrease in absorbance).The compound exhibits cytotoxic or cytostatic effects.
EdU Assay Dose-dependent decrease in the percentage of EdU-positive cells.The compound inhibits DNA synthesis and cell proliferation.
Cell Cycle Analysis Accumulation of cells in the S phase or G2/M phase.The compound induces cell cycle arrest, likely due to replication stress or DNA damage.
γH2AX Staining Increase in the number and intensity of γH2AX foci per nucleus.The compound induces DNA double-strand breaks, a hallmark of severe DNA damage.

Visualization of Workflows and Mechanisms

To aid in the conceptualization of the experimental design and the hypothesized molecular events, the following diagrams are provided.

Experimental_Workflow cluster_assays Experimental Assays cluster_outcomes Potential Outcomes cluster_interpretation Interpretation MTT MTT Assay (Cell Viability) Viability_Decrease Decreased Viability MTT->Viability_Decrease Measures EdU EdU Assay (DNA Synthesis) Proliferation_Inhibition Inhibited Proliferation EdU->Proliferation_Inhibition Measures Flow Flow Cytometry (Cell Cycle) Cell_Cycle_Arrest Cell Cycle Arrest Flow->Cell_Cycle_Arrest Measures gH2AX γH2AX Staining (DNA Damage) DSB_Formation DSB Formation gH2AX->DSB_Formation Measures Cytotoxicity Cytotoxicity/ Cytostasis Viability_Decrease->Cytotoxicity Indicates Replication_Block Replication Blockade Proliferation_Inhibition->Replication_Block Indicates Checkpoint_Activation Checkpoint Activation Cell_Cycle_Arrest->Checkpoint_Activation Indicates Genomic_Instability Genomic Instability DSB_Formation->Genomic_Instability Indicates Mechanism_of_Action cluster_dna DNA Level cluster_cellular Cellular Level Compound (5R)-5,6-dihydrothymidine Incorporation Incorporation into DNA Compound->Incorporation Duplex_Destabilization Duplex Destabilization Incorporation->Duplex_Destabilization Polymerase_Stall DNA Polymerase Stalling Incorporation->Polymerase_Stall Replication_Fork_Collapse Replication Fork Collapse Polymerase_Stall->Replication_Fork_Collapse DSB Double-Strand Breaks (DSBs) Replication_Fork_Collapse->DSB Cell_Cycle_Arrest Cell Cycle Arrest DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothesized mechanism of action for (5R)-5,6-dihydrothymidine.

Conclusion

The study of (5R)-5,6-dihydrothymidine and its impact on DNA replication holds significant promise for both fundamental research and therapeutic development. While its precise molecular effects are yet to be fully elucidated, the existing body of knowledge on related thymidine analogs provides a strong rationale for its investigation. The experimental framework outlined in this guide offers a robust starting point for researchers to systematically dissect the mechanism of action of this compound. By combining assays for cell viability, DNA synthesis, cell cycle progression, and DNA damage, a comprehensive understanding of how (5R)-5,6-dihydrothymidine perturbs the intricate process of DNA replication can be achieved. Such knowledge is crucial for exploring its potential as a novel therapeutic agent targeting the core of cellular proliferation.

References

  • Alham, A. (2025). Assessing DNA Damage Through the Cell Cycle Using Flow Cytometry. In Methods in Molecular Biology. Springer. Retrieved from [Link]

  • ResearchGate. (2026, February 24). Assessing DNA Damage Through the Cell Cycle Using Flow Cytometry. Retrieved from [Link]

  • Springer. (n.d.). Assessing DNA Damage Through the Cell Cycle Using Flow Cytometry. Retrieved from [Link]

  • Greenberg, M. M., et al. (1997). Inhibition of klenow fragment (exo-) catalyzed DNA polymerization by (5R)-5,6-dihydro-5-hydroxythymidine and structural analogue 5,6-dihydro-5-methylthymidine. Biochemistry, 36(46), 14071–14079. Retrieved from [Link]

  • Vassilev, L. T., & DePamphilis, M. L. (1994). A general protocol for evaluating the specific effects of DNA replication inhibitors. Molecular Biology of the Cell, 5(Suppl.), 237a. Retrieved from [Link]

  • Greenberg, M. M., et al. (1997). DNA Damage Induced via 5,6-Dihydrothymid-5-yl in Single-Stranded Oligonucleotides. Journal of the American Chemical Society, 119(8), 1828-1839. Retrieved from [Link]

  • Greenberg, M. M., et al. (1999). The effects of 5R-5,6-dihydro-5-hydroxythymidine on duplex DNA stability and structure. Nucleic Acids Research, 27(17), 3449–3457. Retrieved from [Link]

  • Georgakilas, A. G., et al. (2009). 5,6-Dihydrothymine impairs the base excision repair pathway of a closely opposed AP site or single-strand break. Radiation Research, 172(5), 537–549. Retrieved from [Link]

  • Greenberg, M. M., et al. (1997). Inhibition of Klenow Fragment (exo-) Catalyzed DNA Polymerization by (5R)-5,6-Dihydro-5-hydroxythymidine and Structural Analogue 5,6-Dihydro-5-methylthymidine. Biochemistry, 36(46), 14071-14079. Retrieved from [Link]

  • Kállai, B. M., et al. (2021). MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. Anticancer Research, 41(1), 159-167. Retrieved from [Link]

  • Vassilev, L. T., & DePamphilis, M. L. (1994). A general protocol for evaluating the specific effects of DNA replication inhibitors. Molecular and Cellular Biology, 14(6), 3997-4004. Retrieved from [Link]

  • Gari, K., et al. (2021). Protocol for analysis of G2/M DNA synthesis in human cells. STAR Protocols, 2(3), 100654. Retrieved from [Link]

  • Kim, M. S., et al. (2017). Mirror-Image Thymidine Discriminates against Incorporation of Deoxyribonucleotide Triphosphate into DNA and Repairs Itself by DNA Polymerases. Bioconjugate Chemistry, 28(7), 1959-1966. Retrieved from [Link]

  • Yehudai, D., et al. (2019). The thymidine dideoxynucleoside analog, alovudine, inhibits the mitochondrial DNA polymerase γ, impairs oxidative phosphorylation and promotes monocytic differentiation in acute myeloid leukemia. Haematologica, 104(5), 976–986. Retrieved from [Link]

  • Greenberg, M. M., et al. (1999). The effects of 5R-5,6-dihydro-5-hydroxythymidine on duplex DNA stability and structure. Nucleic Acids Research, 27(17), 3449-3457. Retrieved from [Link]

  • Sismour, A. M., & Benner, S. A. (2005). The use of thymidine analogs to improve the replication of an extra DNA base pair: a synthetic biological system. Nucleic Acids Research, 33(17), 5640–5646. Retrieved from [Link]

  • ResearchGate. (2009, November). 5,6-Dihydrothymine Impairs the Base Excision Repair Pathway of a Closely Opposed AP Site or Single-Strand Break. Retrieved from [Link]

  • Wang, Y. (2005). Independent Generation of the 5-Hydroxy-5,6-dihydrothymidin-6-yl Radical and Its Reactivity in Dinucleoside Monophosphates. Journal of the American Chemical Society, 127(1), 216-222. Retrieved from [Link]

  • Greenberg, M. M., et al. (2001). Oxygen-dependent DNA damage amplification involving 5,6-dihydrothymidin-5-yl in a structurally minimal system. Journal of the American Chemical Society, 123(25), 6043–6051. Retrieved from [Link]

  • Greenberg, M. M., et al. (2001). Oxygen-Dependent DNA Damage Amplification Involving 5,6-Dihydrothymidin-5-yl in a Structurally Minimal System. Journal of the American Chemical Society, 123(25), 6043-6051. Retrieved from [Link]

  • Sismour, A. M., & Benner, S. A. (2005). The use of thymidine analogs to improve the replication of an extra DNA base pair: a synthetic biological system. Nucleic Acids Research, 33(17), 5640-5646. Retrieved from [Link]

  • Moran, S., et al. (2001). Functional evidence for a small and rigid active site in a high fidelity DNA polymerase - Probing T7 DNA polymerase with variably sized base pairs. Journal of Biological Chemistry, 276(28), 25471-25477. Retrieved from [Link]

  • Wikipedia. (n.d.). 5,6-Dihydro-5(α-thyminyl)thymine. Retrieved from [Link]

  • AACR. (2014, October 1). Abstract 5562: Screening of in vitro cytotoxicity of nucleoside analogs in HapMap cell lines to identify predictive markers of drug sensitivity. Retrieved from [Link]

  • Frontiers Media. (2024). A goldilocks computational protocol for inhibitor discovery targeting DNA damage responses including replication-repair functions. Frontiers in Molecular Biosciences, 11. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleoside analogs: Molecular mechanisms signaling cell death. Retrieved from [Link]

  • MDPI. (2021). Concise Overview of Methodologies Employed in the Study of Bacterial DNA Replication. International Journal of Molecular Sciences, 22(16), 8569. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5‐methyl‐5,6‐dihydrothymidine (5‐MDHT). Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 value for each assay. Retrieved from [Link]

  • Greenberg, M. M., et al. (1999). The effects of 5R-5,6-dihydro-5-hydroxythymidine on duplex DNA stability and structure. Nucleic Acids Research, 27(17), 3449-3457. Retrieved from [Link]

  • DNAmod. (2020, March 28). 5,6-dihydrothymine. Retrieved from [Link]

  • Oxford University Press. (2021, April 27). Inhibition of DNA replication initiation by silver nanoclusters. Nucleic Acids Research, 49(9), 5126-5139. Retrieved from [Link]

  • MDPI. (2024, October 18). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione. Molecules, 29(20), 4880. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. Retrieved from [Link]

  • MDPI. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics, 17(2), 247. Retrieved from [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis and Incorporation of (5R)-5,6-Dihydrothymidine Phosphoramidite in Oligonucleotides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5,6-Dihydrothymidine (DHT) is a major DNA lesion generated by ionizing radiation (gamma radiolysis) and oxidative stress under anoxic conditions. The saturation of the 5,6-double bond of thymidine creates a new chiral center at the C5 position, yielding both (5R) and (5S) diastereomers. Because these stereoisomers exert distinct structural and biological effects on the DNA double helix—specifically influencing base excision repair (BER) pathways and mutagenesis—the site-specific incorporation of the pure (5R) diastereomer into synthetic oligonucleotides is critical for structural biology and drug development research.

This application note provides a comprehensive, self-validating protocol for the synthesis of (5R)-5,6-dihydrothymidine phosphoramidite and its subsequent incorporation into oligonucleotides via solid-phase oligonucleotide synthesis (SPOS).

Mechanistic Rationale & Experimental Design

Stereoselective Reduction and Separation

The synthesis begins with the catalytic hydrogenation of thymidine. While palladium on carbon (Pd/C) is a common hydrogenation catalyst, rhodium on alumina (Rh/Al₂O₃) is preferred for pyrimidines because it provides cleaner conversion without inducing unwanted hydrogenolysis of the glycosidic bond [1]. The reduction inherently produces a diastereomeric mixture (typically favoring the 5S isomer). Because the stereocenter at C5 cannot be easily controlled during hydrogenation, rigorous diastereomeric separation via reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is required to isolate the pure (5R)-5,6-dihydrothymidine.

The Deprotection Dilemma: Dihydropyrimidine Instability

A critical failure point in synthesizing DHT-containing oligonucleotides is the final deprotection step. The saturation of the 5,6-double bond eliminates the aromatic conjugation of the pyrimidine ring. Consequently, the imide bond (N3-C4) becomes highly susceptible to nucleophilic attack. Under standard SPOS deprotection conditions (concentrated aqueous NH₄OH at 55°C for 8–16 hours), the dihydropyrimidine ring undergoes rapid alkaline hydrolysis, resulting in ring opening and the formation of ureido acid derivatives [2].

To circumvent this, the experimental design mandates the use of "ultra-mild" or "fast-deprotecting" phosphoramidite monomers (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) for the rest of the sequence. This allows for complete deprotection using either 0.05 M K₂CO₃ in methanol or concentrated NH₄OH at room temperature for a strictly limited duration (2 hours), preserving the integrity of the DHT lesion.

SynthWorkflow T Thymidine H2 Catalytic Hydrogenation (Rh/Al2O3, H2) T->H2 Mix 5S/5R-DHT Mixture H2->Mix Sep Diastereomeric Separation (RP-HPLC) Mix->Sep DHT5R (5R)-5,6-Dihydrothymidine Sep->DHT5R DMT 5'-O-Protection (DMT-Cl, Pyridine) DHT5R->DMT DMT_DHT 5'-O-DMT-(5R)-DHT DMT->DMT_DHT Phos 3'-O-Phosphitylation (CEP-Cl, DIPEA, DCM) DMT_DHT->Phos Final (5R)-DHT Phosphoramidite Phos->Final

Workflow for the stereoselective synthesis of (5R)-5,6-dihydrothymidine phosphoramidite.

Step-by-Step Synthesis Protocols

Protocol A: Catalytic Hydrogenation and Isolation of (5R)-5,6-Dihydrothymidine

Objective: Reduce the 5,6-double bond of thymidine and isolate the (5R) diastereomer.

  • Reaction Setup: Dissolve 5.0 g of thymidine (20.6 mmol) in 100 mL of a 1:1 (v/v) mixture of ultrapure water and methanol.

  • Catalyst Addition: Add 0.5 g of 5% Rh/Al₂O₃ catalyst to the solution [3].

  • Hydrogenation: Transfer the mixture to a Parr hydrogenation apparatus. Purge the vessel with nitrogen three times, then pressurize with H₂ gas to 40 psi. Shake the reaction at room temperature for 24 hours.

  • Filtration: Vent the H₂ gas safely. Filter the reaction mixture through a tightly packed Celite pad to remove the rhodium catalyst. Wash the pad with 50 mL of hot methanol.

  • Concentration: Evaporate the filtrate under reduced pressure to yield a white solid (quantitative yield of 5S/5R mixture).

  • Diastereomeric Separation (Self-Validation Checkpoint): Dissolve the mixture in a minimum volume of water. Inject onto a preparative C18 RP-HPLC column. Elute with a gradient of 0–10% acetonitrile in water.

    • Validation: The (5R) and (5S) isomers will resolve into two distinct peaks. Collect the fractions corresponding to the (5R) isomer (typically the second eluting peak, though column-dependent; verify via 2D-NMR NOESY if establishing the method for the first time). Lyophilize to obtain pure (5R)-5,6-dihydrothymidine.

Protocol B: 5'-O-Dimethoxytritylation

Objective: Selectively protect the primary 5'-hydroxyl group.

  • Drying: Co-evaporate 1.0 g of (5R)-5,6-dihydrothymidine (4.1 mmol) with anhydrous pyridine (3 × 10 mL) to remove trace water. Dissolve the residue in 20 mL of anhydrous pyridine under an argon atmosphere.

  • Protection: Cool the solution to 0°C in an ice bath. Add 1.67 g of 4,4'-Dimethoxytrityl chloride (DMT-Cl) (4.9 mmol, 1.2 eq) in three portions over 30 minutes.

  • Incubation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench the reaction by adding 2 mL of methanol. Concentrate the mixture under reduced pressure. Dissolve the residue in 50 mL of dichloromethane (DCM) and wash with 5% aqueous NaHCO₃ (2 × 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (eluent: DCM/Methanol 95:5 containing 1% triethylamine to prevent detritylation).

    • Validation: TLC (DCM/MeOH 9:1) should show a single UV-active spot that turns bright orange upon exposure to acidic vapors (indicating the DMT group).

Protocol C: 3'-O-Phosphitylation

Objective: Convert the 5'-protected nucleoside into the reactive phosphoramidite monomer.

  • Preparation: Dissolve 1.5 g of 5'-O-DMT-(5R)-5,6-dihydrothymidine (2.7 mmol) in 15 mL of anhydrous DCM under strictly anhydrous argon conditions.

  • Base Addition: Add 1.4 mL of N,N-Diisopropylethylamine (DIPEA) (8.1 mmol, 3.0 eq). The steric bulk of DIPEA prevents it from acting as a nucleophile while effectively scavenging the HCl generated in the next step.

  • Phosphitylation: Dropwise, add 0.9 mL of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl) (4.0 mmol, 1.5 eq) over 10 minutes at room temperature. Stir for 2 hours.

  • Workup: Dilute the reaction with 30 mL of DCM. Wash rapidly with ice-cold 5% NaHCO₃ (30 mL) and ice-cold brine (30 mL) to minimize hydrolysis of the phosphoramidite.

  • Purification (Self-Validation Checkpoint): Dry the organic layer over Na₂SO₄ and concentrate. Purify immediately via silica gel chromatography (eluent: Hexane/Ethyl Acetate 1:1 with 1% triethylamine).

    • Validation: ³¹P NMR (in CDCl₃) is the ultimate diagnostic tool here. The product must exhibit two distinct peaks between 149.0 ppm and 150.0 ppm, corresponding to the two diastereomers formed at the chiral phosphorus center. Absence of peaks around 14 ppm (hydrolyzed H-phosphonate) confirms a successful, dry synthesis.

Oligonucleotide Synthesis & Deprotection Strategy

When incorporating the (5R)-DHT phosphoramidite into oligonucleotides, the coupling efficiency is comparable to standard unmodified phosphoramidites (typically >98% with a standard 3-minute coupling time using 5-ethylthio-1H-tetrazole as an activator). The critical divergence from standard protocols occurs post-synthesis.

DeprotectionLogic Start Synthesized Oligo on Solid Support (Contains DHT Lesion) Decision Deprotection Strategy Start->Decision Standard Standard Conditions (Conc. NH4OH, 55°C, 8h) Decision->Standard Avoid Mild Ultra-Mild Conditions (K2CO3/MeOH or NH4OH at RT, 2h) Decision->Mild Preferred Degradation Base Degradation (Dihydropyrimidine Ring Opening) Standard->Degradation Success Intact DHT-Oligonucleotide Mild->Success

Decision matrix for the deprotection of oligonucleotides containing 5,6-dihydrothymidine.

Protocol D: Ultra-Mild Deprotection
  • Solid Support Cleavage: Following automated synthesis using ultra-mild phosphoramidites, transfer the solid support (CPG resin) to a sealed vial.

  • Deprotection: Add 1.0 mL of concentrated aqueous ammonium hydroxide (28-30%). Incubate strictly at room temperature (20-25°C) for 2 hours . Do not heat.

  • Alternative Deprotection: Alternatively, use 0.05 M K₂CO₃ in anhydrous methanol for 4 hours at room temperature, followed by neutralization with equimolar acetic acid.

  • Recovery: Filter off the CPG resin, wash with 1 mL of water, and lyophilize the combined filtrate.

  • Validation: Analyze the crude oligonucleotide by Electrospray Ionization Mass Spectrometry (ESI-MS). The intact mass should match the theoretical mass. A mass shift of +18 Da indicates water addition (ring opening of the DHT base), signaling that the deprotection conditions were too harsh.

Quantitative Data Summaries

Table 1: Reagents and Yields for (5R)-DHT Phosphoramidite Synthesis
Synthesis StepKey ReagentsCatalyst / BaseReaction TimeTypical YieldAnalytical Checkpoint
1. Hydrogenation Thymidine, H₂ (40 psi)5% Rh/Al₂O₃24 h (RT)95% (Mixture)RP-HPLC (Baseline resolution of 5R/5S)
2. Tritylation DMT-Cl (1.2 eq)Pyridine4 h (RT)75 - 80%TLC (Rf ~0.4 in DCM/MeOH 9:1), UV active
3. Phosphitylation CEP-Cl (1.5 eq)DIPEA (3.0 eq)2 h (RT)65 - 75%³¹P NMR (149–150 ppm, two peaks)
Table 2: Comparison of Deprotection Conditions for DHT-Oligonucleotides
Deprotection MethodReagentsTemperatureDurationDHT Base IntegrityOligo Purity (HPLC)
Standard Conc. NH₄OH55°C8–16 hDegraded (Ring opened)< 10% (Intact product)
Mild Ammonia Conc. NH₄OH20°C (RT)2 hIntact > 85%
Ultra-Mild 0.05 M K₂CO₃ / MeOH20°C (RT)4 hIntact > 90%

References

  • Schulhof, J. C., Molko, D., & Teoule, R. (1987). Synthesis of DNA fragments containing 5,6-dihydrothymine, a major product of thymine gamma radiolysis. Nucleic Acids Research, 15(2), 397-416.[Link]

  • Greenberg, M. M., et al. (2001). Oxygen-Dependent DNA Damage Amplification Involving 5,6-Dihydrothymidin-5-yl in a Structurally Minimal System. Journal of the American Chemical Society, 123(30), 7233-7238.[Link]

  • LookChem. (n.d.). CAS 50-89-5, Thymidine - Synthesis and Reactions. LookChem Database.[Link]

Application Note: Advanced Liquid Chromatography and MS/MS Workflows for the Isolation and Quantification of 5,6-Dihydrothymidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

5,6-dihydrothymidine (DHdThd or DHT) is a critical radiolytic and oxidative DNA damage product. Formed primarily via the reduction of 2'-deoxythymidine (dThd) under anoxic conditions (such as exposure to gamma or electron-beam irradiation), DHT serves as a highly stable biomarker for retrospective dosimetry in irradiated foods and a marker of cellular oxidative stress[1].

Unlike intact thymidine, DHT lacks the C5-C6 double bond in its pyrimidine ring. This structural alteration significantly diminishes its UV absorbance, rendering traditional HPLC-UV methods insufficient for trace analysis in complex biological matrices[2]. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode has emerged as the gold standard for resolving and quantifying the (5S) and (5R) diastereomers of DHT[1].

This application note details a robust, self-validating LC-MS/MS methodology to extract, isolate, and accurately quantify DHT from complex tissue matrices.

Experimental Workflow & Causality

The isolation of DHT requires a multi-stage approach to separate the target nucleoside from high-molecular-weight genomic material and interfering matrix proteins.

Workflow cluster_prep Phase 1: Sample Preparation & Digestion cluster_analysis Phase 2: LC-MS/MS Analysis n1 Irradiated Tissue / Cells n2 DNA Extraction (Phenol-Chloroform + 50% EtOH) n1->n2 Lysis & Ppt n3 Enzymatic Digestion (Nuclease P1, SVPD, ALP) n2->n3 Purified DNA n4 SPE Cleanup (Mixed-Mode Cation Exchange) n3->n4 Free Nucleosides n5 Reverse-Phase UPLC (C18 Column) n4->n5 Enriched Extract n6 ESI-MS/MS (MRM Mode) m/z 245 -> 117 (DHT) n5->n6 Chromatographic Elution n7 Data Analysis (DHT/dThd Ratio & Matrix Calibration) n6->n7 Transition Data

Fig 1: End-to-end workflow for isolating and quantifying 5,6-dihydrothymidine via LC-MS/MS.

Mechanistic Insights (Expertise & Experience):

  • Why use 50% Ethanol Precipitation? Standard DNA extractions often use 70-100% ethanol. However, precipitating DNA in exactly 50% ethanol prior to RNase treatment selectively isolates high-molecular-weight DNA while leaving shorter RNA fragments and proteins in the supernatant. This drastically reduces isobaric interference during MS analysis[3].

  • Why include Snake Venom Phosphodiesterase I (SVPD)? The saturated pyrimidine ring of DHT creates steric hindrance, making the adjacent phosphodiester bonds resistant to standard nucleases. Adding SVPD specifically boosts the liberation of DHT from the DNA backbone, ensuring absolute quantification[3].

  • Why use Mixed-Mode Cation Exchange (MCX) SPE? Biological matrices contain salts and undigested oligonucleotides that cause severe ion suppression in Electrospray Ionization (ESI). MCX retains the positively charged nucleosides at low pH while washing away neutral/acidic interferences, eluting a highly enriched fraction[4].

Step-by-Step Protocol: Sample Preparation & Isolation

System Validation Note: To ensure this protocol acts as a self-validating system, always process a non-irradiated control sample in parallel. The intrinsic ratio of DHT to dThd acts as an internal normalizer, correcting for any variations in DNA extraction efficiency and enzymatic digestion completeness[1].

Step 3.1: DNA Extraction
  • Homogenize 1.0 g of target tissue (e.g., liver, muscle, or cell pellets) in an appropriate lysis buffer.

  • Perform a standard phenol-chloroform-isoamyl alcohol (25:24:1) extraction to separate nucleic acids from proteins.

  • Add cold ethanol to the aqueous phase to a final concentration of 50% (v/v) to precipitate the DNA. Centrifuge at 10,000 × g for 10 minutes[3].

  • Resuspend the DNA pellet in TE buffer and treat with RNase A (37°C, 30 min) to eliminate residual RNA.

Step 3.2: Enzymatic Digestion to Nucleosides
  • Dissolve 50 µg of the purified DNA in 100 µL of sodium acetate buffer (pH 5.3).

  • Add 1 U of Nuclease P1 and incubate at 37°C for 2 hours to cleave single-stranded DNA into nucleotides.

  • Adjust the pH to 8.0 using 1 M Tris-HCl.

  • Add 1 U of Alkaline Phosphatase (ALP) and 0.05 U of SVPD. Incubate at 37°C for an additional 2 hours to yield free nucleosides[3].

Step 3.3: Solid-Phase Extraction (SPE) Cleanup
  • Condition an OASIS MCX cartridge (or equivalent mixed-mode cation exchange column) with 1 mL of methanol followed by 1 mL of LC-grade water[4].

  • Load the digested nucleoside mixture onto the cartridge.

  • Wash with 1 mL of 0.1% formic acid in water to remove salts and anionic impurities.

  • Elute the nucleosides (including DHT and dThd) with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas and reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Analytical Protocol

Chromatographic Separation

To prevent ion suppression and accurately distinguish between the diastereomers, the (5S) and (5R) forms of DHT must be chromatographically resolved from the highly abundant dThd. A C18 reverse-phase column (e.g., 2.1 × 100 mm, 1.8 µm particle size) provides the necessary hydrophobic retention[1].

Table 1: Reverse-Phase LC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% Formic Acid)% Mobile Phase B (Methanol + 0.1% Formic Acid)
0.00.3955
2.00.3955
6.00.36040
8.00.31090
10.00.3955
Mass Spectrometry Detection (MRM)

Configure the triple quadrupole mass spectrometer for positive Electrospray Ionization (ESI+). The primary fragmentation pathway for both DHT and dThd involves the cleavage of the N-glycosidic bond, resulting in the loss of the 2'-deoxyribose moiety (128 Da) and the detection of the protonated base[1].

Table 2: MRM Parameters and Retention Times

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Retention Time (min)Collision Energy (eV)
(5S)-DHdThd 2451174.815
(5R)-DHdThd 2451175.515
dThd (Thymidine) 2431277.412

Data Analysis & Trustworthiness: Because biological matrices inherently suppress ESI efficiency, absolute quantification of DHT must be performed using a matrix-matched calibration curve . Spike known concentrations of synthetic DHT into a non-irradiated sample extract. The final reported metric should be the ratio of total DHT (sum of 5S and 5R peak areas) to dThd. This ratio is highly stable (even after 4 months of storage at -20°C) and acts as a robust, dose-dependent marker[1].

Preparative HPLC for Synthetic DHT Isolation

For researchers synthesizing DHT standards (e.g., via the catalytic hydrogenation of dTTP), preparative high-performance liquid chromatography is required to purify the resulting diastereomeric mixtures.

Unlike trace analysis from biological matrices, synthetic purification can utilize anion-exchange HPLC or preparative reverse-phase HPLC with UV detection (monitoring at lower wavelengths due to the loss of the C5-C6 double bond). The (5S) and (5R) isomers are resolved using a shallow gradient of aqueous buffer, with the synthesis typically favoring the (5S) isomer in an approximate 73:27 ratio[2].

References

  • Determination of irradiation histories of raw beef livers using liquid chromatography-tandem mass spectrometry of 5,6-dihydrothymidine. PubMed (Food Chemistry, 2017).4

  • Synthesis of dihydrothymidine and thymidine glycol 5'-triphosphates and their ability to serve as substrates for Escherichia coli DNA polymerase I. PubMed (Biochemistry, 1987).2

  • Estimation of Irradiation Doses of Raw Beef Liver Samples using 5,6-Dihydrothymidine as an Irradiation Marker. ACS Omega (2019).1

  • Rapid and Reliable Method for Determining Irradiation Histories of Ground Beef and Prawns by Measuring 5,6-Dihydrothymidine. PubMed (Journal of Agricultural and Food Chemistry, 2017).3

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Resolution of (5R)- and (5S)-5,6-Dihydrothymidine Diastereomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the chromatographic resolution of (5R)- and (5S)-5,6-dihydrothymidine diastereomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these specific stereoisomers. As these diastereomers can exhibit different biological activities and toxicological profiles, their accurate separation and quantification are paramount in pharmaceutical development and related fields.

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common challenges and achieve robust, reproducible separations. The information herein is curated from established scientific literature and extensive field experience in chromatography.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chromatographic separation of (5R)- and (5S)-5,6-dihydrothymidine. The solutions are presented in a logical, step-by-step manner to facilitate effective problem-solving.

Q1: I am observing poor resolution or complete co-elution of the (5R) and (5S) diastereomers. What are the primary causes and how can I fix this?

A1: Poor resolution is fundamentally a selectivity issue. The goal is to enhance the differential interactions of the two diastereomers with the stationary and mobile phases.[1]

Immediate Steps:

  • Verify Column Chemistry: The choice of stationary phase is the most critical factor.[2] For diastereomers like 5,6-dihydrothymidine, which are nucleoside analogues, polysaccharide-based chiral stationary phases (CSPs) are often the most effective.[3][4] If you are using a standard achiral column (e.g., C18), separation may be possible, but it is often more challenging.[1]

    • Recommendation: If using an achiral column with no success, switch to a CSP. Columns based on cellulose or amylose derivatives, such as Chiralcel® OD-H or Chiralpak® AD, have demonstrated success in resolving similar nucleoside analogues.[3][5]

  • Optimize the Mobile Phase: This is the most versatile tool for improving resolution.[2][6]

    • For Normal-Phase Chromatography (with a CSP):

      • Adjust Alcohol Modifier: The type and concentration of the alcohol modifier (e.g., ethanol, 2-propanol) in your n-hexane mobile phase significantly impact selectivity.[3][5] Systematically vary the percentage of the alcohol in small increments (e.g., 1-2%).

      • Consider Additives: For compounds with amine functionalities, adding a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) can improve peak shape and sometimes resolution.[7][8]

    • For Reversed-Phase Chromatography:

      • Vary Organic Solvent Ratio: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.[1]

      • Utilize Additives: Small amounts of an acidic modifier like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) can suppress ionization and lead to sharper peaks.[2]

      • Explore Buffers: Using a buffer to control the pH of the mobile phase can be crucial, as the ionization state of your analytes affects their interaction with the stationary phase.[6]

Systematic Troubleshooting Workflow:

Below is a diagram illustrating a systematic approach to troubleshooting poor resolution.

PoorResolutionWorkflow cluster_column Column Evaluation cluster_mobile_phase Mobile Phase Optimization cluster_parameters Parameter Adjustment Start Poor Resolution or Co-elution CheckColumn 1. Evaluate HPLC Column Start->CheckColumn OptimizeMobilePhase 2. Optimize Mobile Phase CheckColumn->OptimizeMobilePhase If resolution is still poor IsCSP Using a Chiral Stationary Phase (CSP)? CheckColumn->IsCSP AdjustParameters 3. Adjust Method Parameters OptimizeMobilePhase->AdjustParameters For further refinement SolventRatio Vary Solvent/Modifier Ratio OptimizeMobilePhase->SolventRatio Success Baseline Separation Achieved (Rs > 1.5) AdjustParameters->Success Temperature Optimize Column Temperature AdjustParameters->Temperature SwitchToCSP Switch to Polysaccharide-based CSP IsCSP->SwitchToCSP No CheckDegradation Check for Column Degradation IsCSP->CheckDegradation Yes SwitchToCSP->OptimizeMobilePhase Additives Introduce/Change Additives (Acid/Base) SolventRatio->Additives BufferpH Adjust pH with Buffer Additives->BufferpH FlowRate Decrease Flow Rate Temperature->FlowRate

Caption: A systematic workflow for troubleshooting poor diastereomer resolution.

Q2: My peaks are broad or show significant tailing. What should I do?

A2: Peak broadening and tailing reduce resolution and affect quantification accuracy. These issues can stem from the column, the mobile phase, or extra-column effects.[9]

Troubleshooting Steps:

  • Check for Column Contamination/Degradation: A contaminated guard column or analytical column inlet can cause peak distortion.[10]

    • Action: Remove the guard column and re-run the analysis. If the peak shape improves, replace the guard. If the problem persists, try back-flushing the analytical column. If this doesn't help, the column may be irreversibly damaged and require replacement.

  • Ensure Mobile Phase Compatibility: The sample solvent should be compatible with the mobile phase.

    • Action: Dissolve your sample in the initial mobile phase whenever possible. A large injection volume of a solvent much stronger than the mobile phase can cause peak distortion, especially for early-eluting peaks.

  • Address Secondary Interactions (Peak Tailing): Tailing is often caused by unwanted interactions between the analyte and active sites on the stationary phase (e.g., residual silanols).[9]

    • Action: Add a mobile phase modifier. For basic compounds like 5,6-dihydrothymidine, a small amount of a basic additive (e.g., 0.1% DEA) can mask silanol groups and improve peak shape in normal-phase chromatography. In reversed-phase, an acidic modifier (e.g., 0.1% TFA) can suppress ionization and reduce tailing.[2][9]

  • Minimize Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening.

    • Action: Use tubing with the smallest possible internal diameter and keep the length to a minimum.

Q3: The retention times for my diastereomers are drifting between injections. Why is this happening and how can I stabilize them?

A3: Drifting retention times are often indicative of a lack of system equilibration or changes in the mobile phase composition over time.[11]

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: This is especially critical in normal-phase and gradient elution methods.[11][12]

    • Action: Increase the column equilibration time before the first injection and between runs. For normal-phase chromatography with CSPs, equilibration can be particularly slow. Monitor the baseline and ensure it is stable before injecting.

  • Check Mobile Phase Preparation and Stability:

    • Action: Prepare fresh mobile phase daily. If using a multi-component mobile phase, ensure it is thoroughly mixed and degassed. Volatile components (like n-hexane) can evaporate over time, changing the mobile phase composition and affecting retention.[6]

  • Verify Pump Performance: Inconsistent solvent delivery from the HPLC pump can cause fluctuating retention times.

    • Action: Check for leaks in the pump heads and ensure the check valves are functioning correctly.[11] A pressure test can help diagnose pump issues.

  • Control Column Temperature: Temperature fluctuations can significantly impact retention times.[2]

    • Action: Use a column oven to maintain a constant and stable temperature throughout the analysis.

Frequently Asked Questions (FAQs)

  • Q: Is a chiral stationary phase (CSP) mandatory for separating the (5R) and (5S) diastereomers of 5,6-dihydrothymidine?

    • A: Not strictly mandatory, but highly recommended. Unlike enantiomers, diastereomers have different physical properties and can sometimes be separated on conventional achiral stationary phases (like C18 or silica).[1] However, achieving baseline separation (Rs > 1.5) for structurally similar diastereomers like the epimers of 5,6-dihydrothymidine is often much more successful and straightforward on a CSP.[1][3] Polysaccharide-based CSPs are particularly well-suited for nucleoside analogues.[3][5]

  • Q: What is the best starting point for method development: normal-phase or reversed-phase chromatography?

    • A: For polysaccharide-based CSPs, normal-phase chromatography is a very common and effective starting point.[3][5] A mobile phase consisting of n-hexane with an alcohol modifier (e.g., 2-propanol or ethanol) provides a high degree of selectivity for many chiral compounds.[3] Reversed-phase methods can also be effective, particularly with cyclodextrin-based CSPs.[13] A screening approach using both modes is often the most efficient way to find the optimal separation conditions.[8]

  • Q: How does temperature affect the separation of these diastereomers?

    • A: Temperature can have a complex effect. Increasing the temperature generally decreases mobile phase viscosity, which can lead to sharper peaks and shorter analysis times.[2] However, it can also decrease the retention and selectivity for some diastereomeric pairs. It is an important parameter to optimize. A good practice is to evaluate the separation at a few different temperatures (e.g., 25 °C, 35 °C, 45 °C) once a promising mobile phase has been identified.[7]

  • Q: What detection method is most suitable for 5,6-dihydrothymidine?

    • A: UV detection is a common and straightforward method, as the thymidine base has a UV chromophore. For higher sensitivity and selectivity, especially in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[14][15]

Experimental Protocols

The following protocols provide a starting point for developing a robust separation method for the (5R) and (5S) diastereomers of 5,6-dihydrothymidine.

Protocol 1: Normal-Phase HPLC on a Polysaccharide-Based CSP

This protocol is based on methodologies that have proven effective for the separation of nucleoside analogue diastereomers.[3][5]

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.

  • Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.

  • Mobile Phase Screening:

    • Mobile Phase A: n-Hexane / 2-Propanol (90:10, v/v)

    • Mobile Phase B: n-Hexane / Ethanol (85:15, v/v)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 267 nm

    • Injection Volume: 10 µL

    • Sample Preparation: Dissolve the sample in the mobile phase.

  • Optimization:

    • If resolution is insufficient, adjust the alcohol modifier concentration in 2% increments.

    • If peak shape is poor, consider adding 0.1% DEA to the mobile phase.

    • Evaluate the effect of temperature by testing at 35 °C and 45 °C.

Protocol 2: Reversed-Phase HPLC on a Cyclodextrin-Based CSP

This protocol is an alternative approach that can offer different selectivity.[13]

  • HPLC System: As described in Protocol 1.

  • Column: Cyclobond I 2000 RSP (R,S-hydroxypropyl ether β-cyclodextrin), 5 µm, 4.6 x 250 mm.

  • Mobile Phase Screening:

    • Mobile Phase A: Water / Acetonitrile (60:40, v/v)[13]

    • Mobile Phase B: Water / Methanol (70:30, v/v)

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 267 nm

    • Injection Volume: 10 µL

    • Sample Preparation: Dissolve the sample in the mobile phase or water.

  • Optimization:

    • Systematically vary the water/organic solvent ratio.

    • Add a buffer (e.g., 10 mM ammonium acetate) to control pH and assess the impact on resolution.

Data Presentation

The following table summarizes typical starting conditions for screening the separation of 5,6-dihydrothymidine diastereomers.

ParameterNormal-Phase Method (Polysaccharide CSP)Reversed-Phase Method (Cyclodextrin CSP)
Stationary Phase Chiralpak® AD-H or Chiralcel® OD-HCyclobond I 2000 RSP
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)Water / Acetonitrile (60:40, v/v)[13]
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV @ 267 nmUV @ 267 nm
Potential Modifiers 0.1% Diethylamine (DEA)0.1% Formic Acid or 10 mM Buffer

Visualization of Method Development Strategy

The following diagram outlines a logical flow for developing a separation method from scratch.

MethodDevelopment cluster_screening Initial Screening Strategy cluster_optimization Optimization Parameters cluster_validation Validation Attributes Start Start: Separate (5R) and (5S) Diastereomers Screening Phase 1: Initial Screening Start->Screening Optimization Phase 2: Method Optimization Screening->Optimization Promising separation found CSP_Selection Select 2-3 diverse CSPs (e.g., Amylose, Cellulose, Cyclodextrin) Screening->CSP_Selection Validation Phase 3: Method Validation Optimization->Validation Resolution (Rs > 1.5) and good peak shape achieved MobilePhase Fine-tune mobile phase (solvent ratio, additives, pH) Optimization->MobilePhase FinalMethod Final Validated Method Validation->FinalMethod Robustness Robustness Validation->Robustness Mode_Selection Test in Normal-Phase (NP) and Reversed-Phase (RP) modes CSP_Selection->Mode_Selection Temperature Optimize column temperature MobilePhase->Temperature FlowRate Adjust flow rate Temperature->FlowRate Reproducibility Reproducibility Robustness->Reproducibility Linearity Linearity & Range Reproducibility->Linearity

Sources

Validation & Comparative

Comparing mass spectrometry and ELISA for 5,6-dihydrothymidine quantification

Author: BenchChem Technical Support Team. Date: April 2026

Title : Comprehensive Comparison Guide: Mass Spectrometry vs. ELISA for 5,6-Dihydrothymidine Quantification

Introduction 5,6-dihydrothymidine (DHT) is a major pyrimidine reduction product generated when DNA is exposed to ionizing radiation (e.g., gamma rays, X-rays) or ultraviolet photolysis[1]. Because it is a highly stable radiolytic product, DHT serves as a critical biomarker for assessing radiation-induced DNA damage in cellular models and is widely utilized globally as an indicator to detect the irradiation history of foods[2].

Accurate quantification of DHT is paramount for toxicological assessments, DNA repair mechanism studies, and regulatory food controls. Currently, two primary analytical paradigms dominate the field: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA)[3]. As a Senior Application Scientist, I have designed this guide to provide a rigorous, objective comparison of these methodologies, detailing their underlying principles, experimental workflows, and comparative performance.

Mechanisms of DHT Formation To accurately quantify a lesion, one must understand its structural origin. DHT is primarily formed via the attachment of secondary electrons (hydrated electrons resulting from water radiolysis) to the thymidine nucleobase, followed by protonation and reduction[1].

Pathway Rad Ionizing Radiation / UV (Gamma Rays, X-Rays) Water Water Radiolysis (Hydrated Electrons) Rad->Water Induces Thymidine Thymidine Residue in DNA Rad->Thymidine Direct Effect Radical Transient Pyrimidine Radical Anion Water->Radical Electron Attachment Thymidine->Radical DHT 5,6-Dihydrothymidine (DHT) Radical->DHT Protonation/Reduction

Caption: Formation pathway of 5,6-dihydrothymidine via radiation-induced electron attachment.

Methodological Workflows: LC-MS/MS vs. ELISA

G cluster_MS LC-MS/MS Workflow cluster_ELISA ELISA Workflow Start Biological Sample (Cells/Tissue/Food) Extract DNA Extraction & Purification Start->Extract Digest Enzymatic Digestion (Nuclease P1, Phosphatase) Extract->Digest Denature DNA Denaturation (Single-Stranded) Extract->Denature SPE SPE Clean-up (OASIS MCX) Digest->SPE LCMS LC-MS/MS (MRM Mode) Absolute Quantification SPE->LCMS Bind Primary Antibody Binding (Anti-DHT) Denature->Bind Detect Colorimetric/Chemiluminescent Detection Bind->Detect

Caption: Comparative experimental workflows for DHT quantification using LC-MS/MS and ELISA.

Deep Dive 1: LC-MS/MS Quantification (The Gold Standard)

LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is widely considered the gold standard for quantifying DNA base lesions due to its absolute specificity and structural confirmation capabilities[4].

Causality in Experimental Design:

  • Enzymatic Hydrolysis: LC-MS/MS cannot analyze intact DNA polymers for trace base lesions. The DNA must be completely hydrolyzed into individual nucleosides. A cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase) is used to cleave phosphodiester bonds without artificially inducing oxidation or reduction of the bases during preparation[2].

  • Solid-Phase Extraction (SPE): Biological matrices and unmodified nucleosides (which are millions of times more abundant than DHT) cause severe ion suppression in the electrospray ionization (ESI) source. An OASIS MCX (Mixed-mode Cation eXchange) column is routinely used to enrich DHT and remove interfering salts[3].

  • Isotope Dilution: To correct for analyte loss during extraction and matrix effects during ionization, a stable heavy-isotope labeled internal standard (e.g., 15N or 13C-labeled DHT) is spiked into the sample prior to digestion[4].

Self-Validating Protocol: LC-MS/MS Workflow

  • DNA Extraction: Extract genomic DNA using a phenol-chloroform method or a commercial silica-column kit, ensuring the addition of antioxidants (e.g., deferoxamine) to prevent artifactual oxidation during extraction[5].

  • Digestion: Incubate 10-50 µg of purified DNA with Nuclease P1 (pH 5.5) at 37°C for 2 hours, followed by the addition of alkaline phosphatase (pH 8.0) for an additional 2 hours[2].

  • Internal Standard Addition: Spike in a known concentration of isotopically labeled DHT.

  • SPE Clean-up: Load the digest onto a pre-conditioned OASIS MCX cartridge. Wash with 0.1% formic acid and elute the nucleoside fraction with methanol[3].

  • LC-MS/MS Analysis: Inject the eluate onto a C18 reverse-phase column. Detect DHT using a triple quadrupole mass spectrometer in positive ESI MRM mode, monitoring the specific precursor-to-product ion transitions for DHT and its internal standard[2].

Deep Dive 2: ELISA Quantification (High-Throughput Screening)

ELISA relies on the specific recognition of DHT by monoclonal or polyclonal antibodies. It is highly valued for its rapid turnaround time, lower cost, and high-throughput capabilities, making it ideal for screening large batches of samples (e.g., in food regulatory environments)[3].

Causality in Experimental Design:

  • DNA Denaturation: Antibodies raised against DNA lesions typically recognize the specific 3D structure of the modified nucleobase. In native double-stranded DNA, the DHT lesion is buried within the hydrophobic base-stacking core of the double helix. Boiling the DNA to create single-stranded DNA is strictly required to expose the epitope to the antibody[6].

  • Competitive Assay Format: Because DHT is a small molecule (a hapten), sandwich ELISAs are impossible (two antibodies cannot bind simultaneously to such a small target). Therefore, a competitive format is used where free DHT in the sample competes with plate-bound DHT for a limited number of primary antibody binding sites. The resulting signal is inversely proportional to the DHT concentration in the sample[7].

Self-Validating Protocol: Competitive ELISA Workflow

  • DNA Extraction & Denaturation: Extract DNA, dilute to a standard concentration (e.g., 1 µg/mL) in PBS, and boil at 100°C for 5 minutes. Rapidly chill on ice for 10 minutes to prevent reannealing.

  • Plate Preparation: Coat a 96-well microtiter plate with a DHT-protein conjugate (e.g., DHT-BSA) overnight at 4°C. Wash and block with 1% BSA.

  • Competitive Binding: Add the denatured DNA sample (or DHT standards) and the anti-DHT primary antibody to the wells simultaneously. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate to remove unbound antibodies. Add an HRP-conjugated secondary antibody, incubate, wash, and add a colorimetric substrate (e.g., TMB) or chemiluminescent substrate[7].

  • Quantification: Stop the reaction and read the absorbance at 450 nm. Calculate concentrations using a 4-parameter logistic curve fitted to the standards.

Comparative Performance Analysis

While ELISA is highly accessible, it is prone to matrix effects and cross-reactivity. Studies comparing ELISA and LC-MS/MS for similar DNA lesions (like 8-oxodG) have repeatedly shown that ELISA can overestimate lesion concentrations by 7- to 23-fold due to non-specific antibody binding to structurally similar unmodified bases or other lesions[8][9]. Solid-phase extraction prior to ELISA can improve correlation, but LC-MS/MS remains the definitive method for absolute accuracy[9].

FeatureLC-MS/MS (Isotope Dilution)Competitive ELISA
Analytical Principle Mass-to-charge ratio & fragmentationAntibody-antigen structural recognition
Specificity Absolute (Structural confirmation via MRM)[4]Moderate (Prone to cross-reactivity)[9]
Sensitivity (LOD) High (Femtomole to attomole range)[5]Moderate (Picomole range)
Quantification Accuracy High (Corrected by internal standards)[10]Semi-quantitative (Often overestimates)[8]
Throughput Low to Medium (Complex sample prep)High (96/384-well plate formats)[3]
Cost per Sample High (Requires expensive instrumentation)[11]Low (Standard laboratory equipment)
Primary Application Definitive biomarker validation, mechanistic studiesHigh-throughput screening, preliminary diagnostics

Conclusion & Recommendations

The choice between mass spectrometry and ELISA for 5,6-dihydrothymidine quantification depends entirely on the research phase and required evidentiary weight.

  • Choose ELISA when conducting initial, high-throughput screening of large sample cohorts (e.g., surveying hundreds of food samples for potential irradiation) where relative fold-changes are sufficient[3].

  • Choose LC-MS/MS when absolute quantification is required, when publishing mechanistic DNA repair studies, or when validating regulatory biomarkers. The upfront cost and labor of LC-MS/MS are offset by its unparalleled accuracy and the elimination of false positives caused by antibody cross-reactivity[8][9].

References

  • Huwaidi, A., et al. "Electron-Induced Damage by UV Photolysis of DNA Attached to Gold Nanoparticles." Chemical Research in Toxicology, ACS Publications, 2024.[Link]

  • Frelon, S., et al. "High-performance liquid chromatography--tandem mass spectrometry measurement of radiation-induced base damage to isolated and cellular DNA." Chemical Research in Toxicology, PubMed, 2000.[Link]

  • Fukui, N., et al. "[Detection of Gamma-Ray Irradiation History of Dried Plant-Based Foods via the Analysis of 5,6-Dihydrothymidine]." Shokuhin Eiseigaku Zasshi, PubMed, 2023.[Link]

  • Cadet, J., et al. "Assessment of oxidative base damage to isolated and cellular DNA by HPLC-MS/MS measurement." Free Radical Biology and Medicine, PubMed, 2002.[Link]

  • Hsieh, Y.H., et al. "Detection of irradiated food by immunoassay - Development and optimization of an ELISA for dihydrothymidine in irradiated prawns." ResearchGate, 2017.[Link]

  • Evans, M.D., et al. "Measurement and Meaning of Oxidatively Modified DNA Lesions in Urine." Cancer Epidemiology, Biomarkers & Prevention, AACR Journals, 2008.[Link]

  • Lin, P., et al. "Strategies for the evaluation of DNA damage and repair mechanisms in cancer." International Journal of Oncology, NIH/Spandidos, 2017.[Link]

  • Kikuchi, M., et al. "Chemiluminescence ELISA for the Detection of Oxidative DNA Base Damage Using Anti-8-hydroxy-2'-deoxyguanosine Antibody." J-Stage, 2007.[Link]

  • Cooke, M.S., et al. "Comparison of an HPLC-MS/MS Method with Multiple Commercial ELISA Kits on the Determination of Levels of 8-oxo-7,8-Dihydro-2'-Deoxyguanosine in Human Urine." Open Access Pub / ResearchGate, 2018.[Link]

Sources

Base excision repair rates of (5R)-5,6-dihydrothymidine versus 8-oxoguanine

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Base Excision Repair Kinetics: (5R)-5,6-dihydrothymidine vs. 8-oxoguanine

Executive Overview

In the landscape of oxidative DNA damage, the Base Excision Repair (BER) pathway is the primary defense mechanism preventing mutagenesis and cellular senescence. For drug development professionals targeting DNA damage response (DDR) pathways, understanding the precise kinetic bottlenecks of BER enzymes is critical. This guide provides an in-depth comparative analysis of the repair kinetics for two major oxidative lesions: 8-oxoguanine (8-oxoG) , a highly mutagenic purine oxidation product, and (5R)-5,6-dihydrothymidine (5R-DHT) , a prevalent pyrimidine lesion induced by ionizing radiation and oxidative stress[1].

While both lesions are processed by bifunctional DNA glycosylases—OGG1 for 8-oxoG and NTH1/NEIL1 for 5R-DHT—their kinetic profiles, mechanisms of product inhibition, and experimental assay requirements diverge significantly[2].

Mechanistic Divergence in Oxidative Lesion Repair

Both OGG1 and NTH1 are bifunctional glycosylases. They utilize a catalytic amine to attack the C1' of the damaged nucleotide, forming a transient Schiff base intermediate. This allows them to not only cleave the N-glycosidic bond (glycosylase activity) but also incise the phosphodiester backbone via β -elimination (lyase activity)[2][3].

Despite this shared chemical mechanism, their pathway dynamics differ fundamentally due to evolutionary adaptations to lesion toxicity:

  • OGG1 (8-oxoG Repair): OGG1 exhibits profound product inhibition. After excising 8-oxoG, OGG1 binds tightly to the resulting apurinic/apyrimidinic (AP) site. This evolutionary feature protects the cytotoxic AP site from aberrant processing but drastically reduces the enzyme's steady-state turnover rate ( kcat​ )[4][5].

  • NTH1 / NEIL1 (5R-DHT Repair): NTH1 processes oxidized pyrimidines like 5R-DHT with a significantly higher intrinsic turnover rate. While NTH1 also experiences some product inhibition, it is less severe than OGG1, allowing for faster baseline clearance of pyrimidine oxidation products[6][7].

BER_Pathways cluster_purine Purine Oxidation Repair cluster_pyrimidine Pyrimidine Oxidation Repair Lesion1 8-oxoguanine (8-oxoG) Enz1 OGG1 Glycosylase Lesion1->Enz1 Recognition Inter1 AP Site Complex (Product Inhibition) Enz1->Inter1 Slow kcat APE1 APE1 Endonuclease Inter1->APE1 APE1 Displaces OGG1 Lesion2 (5R)-5,6-dihydrothymidine Enz2 NTH1 / NEIL1 Lesion2->Enz2 Recognition Inter2 SSB / AP Site Enz2->Inter2 Faster kcat Inter2->APE1 3'-OH Generation PolLig Pol β & Ligase III APE1->PolLig Gap Filling Repaired Restored DNA Duplex PolLig->Repaired Ligation

Caption: Parallel Base Excision Repair pathways for 8-oxoG and 5R-DHT highlighting kinetic bottlenecks.

Comparative Kinetic Profiles

When evaluating these enzymes for target engagement or inhibitor screening, recognizing the disparity in their Michaelis-Menten kinetics is paramount. The table below summarizes the consensus kinetic parameters derived from in vitro biochemical assays[5][7][8].

Kinetic ParameterOGG1 (Substrate: 8-oxoG)NTH1 (Substrate: 5R-DHT)Mechanistic Implication
Km​ (nM) 10 – 5020 – 80Both enzymes exhibit high affinity for their respective lesions, ensuring rapid target recognition.
kcat​ (min −1 ) 0.01 – 0.050.5 – 2.0OGG1 is severely bottlenecked by product release; NTH1 possesses a naturally faster intrinsic turnover.
Catalytic Efficiency ( kcat​/Km​ ) ∼10−3 to 10−4 ∼10−2 to 10−3 NTH1 clears pyrimidine lesions more rapidly in isolation.
Product Inhibition SevereModerateOGG1 requires APE1 for displacement; NTH1 can turn over independently, albeit slower than in vivo.

Self-Validating Experimental Methodologies

To accurately measure and compare the excision rates of 5R-DHT and 8-oxoG, standard substrate disappearance assays are insufficient. Recombinant glycosylases often contain inactive misfolded fractions, and failing to account for product inhibition will yield artifactual data. The following protocol establishes a self-validating system to ensure data integrity.

Assay_Workflow S1 Substrate Annealing (Fluorophore/Quencher) S2 Enzyme Incubation (Multiple/Single Turnover) S1->S2 S3 NaBH4 Trapping (Active Site Validation) S2->S3 Covalent Intermediate S4 Denaturing PAGE & Fluorescence Scan S2->S4 Cleavage Products S3->S4 S5 Kinetic Modeling (Michaelis-Menten) S4->S5

Caption: Self-validating experimental workflow for quantifying DNA glycosylase excision kinetics.

Step 1: Substrate Design & Synthesis

Causality: Real-time kinetic monitoring requires high signal-to-noise ratios without relying on hazardous radioisotopes.

  • Synthesize a 30-mer double-stranded oligonucleotide containing a single, site-specific 8-oxoG or 5R-DHT[2].

  • Label the 5' end of the damaged strand with a fluorophore (e.g., FAM) and the 3' end of the complementary strand with a quencher (e.g., Dabcyl)[9]. Cleavage of the backbone via β -elimination will separate the fluorophore from the quencher, yielding a measurable fluorescent signal.

Step 2: Active Enzyme Fraction Validation (NaBH 4​ Trapping)

Causality: You cannot calculate an accurate kcat​ ( Vmax​/[E]t​ ) if the concentration of active enzyme ( [E]t​ ) is unknown.

  • Incubate the glycosylase (OGG1 or NTH1) with the corresponding substrate in the presence of 50 mM Sodium Borohydride ( NaBH4​ ) for 15 minutes at 37°C[2][3].

  • Mechanism: NaBH4​ reduces the transient Schiff base intermediate formed between the enzyme's catalytic amine and the DNA backbone, covalently trapping the enzyme to the DNA.

  • Run the reaction on an SDS-PAGE gel. The shift of the enzyme band to a higher molecular weight confirms the β -elimination mechanism and allows exact quantification of the catalytically active fraction.

Step 3: Kinetic Assays (Single vs. Multiple Turnover)

Causality: Because OGG1 is bottlenecked by product release, a standard multiple-turnover assay will only measure the rate of OGG1 dissociation, not its actual excision rate.

  • Pre-Steady-State (Single-Turnover): Use a 10-fold molar excess of active enzyme over substrate ( [E]≫[S] ). This isolates the chemical step (N-glycosidic bond cleavage and β -elimination) from the product release step. Under these conditions, the intrinsic excision rates of OGG1 and NTH1 can be directly compared.

  • Steady-State (Multiple-Turnover): Use a 10-fold molar excess of substrate over enzyme ( [S]≫[E] ).

    • Critical Control for OGG1: This assay must be run in parallel with and without equimolar concentrations of APE1[4]. APE1 actively displaces OGG1 from the AP site. Without APE1, the OGG1 reaction will plateau prematurely. NTH1 reactions should also be tested with APE1 to observe the moderate stimulatory effect on pyrimidine clearance.

Step 4: Quantification and Analysis
  • Quench reactions at specific time intervals using formamide loading buffer and heat denaturation.

  • Separate products via 15% denaturing urea-PAGE.

  • Quantify the cleaved vs. uncleaved fluorescent bands and fit the data to the Michaelis-Menten equation using non-linear regression to derive Km​ and kcat​ [5].

Sources

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